N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
6-N-[2-(cyclohexen-1-yl)ethyl]-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6/c1-19-12-14-21(15-13-19)29-24-23-18-28-32(22-10-6-3-7-11-22)25(23)31-26(30-24)27-17-16-20-8-4-2-5-9-20/h3,6-8,10-15,18H,2,4-5,9,16-17H2,1H3,(H2,27,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLBQEIAPKQACT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CCCCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the substituents: The cyclohex-1-en-1-yl, 4-methylphenyl, and phenyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Final assembly: The final compound is obtained by coupling the intermediate products under suitable reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the substituents or the core structure.
Scientific Research Applications
N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural variations and their implications compared to the target compound:
*Calculated based on substituent adjustments from .
NMR and Spectroscopic Analysis
Comparative NMR studies of pyrazolo[3,4-d]pyrimidine derivatives reveal that substituents at N4 and N6 significantly influence chemical environments. For example, in compounds with the cyclohexenyl ethyl group (e.g., the target compound and its analogs), distinct chemical shifts are observed in regions corresponding to protons near the N6 substituent (positions 29–36 and 39–44) . These shifts suggest conformational changes or electronic effects caused by the cyclohexenyl moiety, which are absent in analogs with smaller N6 groups (e.g., pyridin-3-ylmethyl or isopropyl) . Such data highlight the role of N6 substituents in modulating molecular interactions.
Biological Activity
N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of casein kinase 1 (CK1). This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Cyclohex-1-en-1-yl Group: Often accomplished via Heck reactions or similar coupling methods.
- Attachment of Substituents: The methoxyphenyl and phenyl groups are introduced through nucleophilic substitution or other suitable reactions.
Chemical Formula:
| Property | Value |
|---|---|
| Molecular Formula | C26H28N6O |
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | 6-N-[2-(cyclohexen-1-yl)ethyl]-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
| InChI | InChI=1S/C26H28N6O/c1... |
2.1 Inhibition of Casein Kinase 1 (CK1)
This compound has been identified as a potent inhibitor of CK1, an enzyme involved in various cellular processes including cell proliferation and survival. Preliminary studies indicate that this compound exhibits significant inhibitory activity against CK1, suggesting its potential therapeutic applications in oncology and neurodegenerative diseases .
2.2 Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives often correlates with their structural features. The presence of specific substituents can enhance or diminish their potency. For instance:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N6-(4-chlorophenyl)-pyrazolo[3,4-d]pyrimidine | Structure | CK1 inhibitor | Chlorophenyl substitution enhances potency |
| N6-(2-naphthalenyl)-pyrazolo[3,4-d]pyrimidine | Structure | Anticancer activity | Naphthalene ring increases hydrophobic interactions |
| N6-(3-fluorophenyl)-pyrazolo[3,4-d]pyrimidine | Structure | Modulates inflammatory responses | Fluorine enhances metabolic stability |
3.1 Antitumor Activity
Research has shown that various pyrazole derivatives exhibit antitumor properties by targeting specific pathways involved in cancer cell growth. For example, compounds similar to N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have demonstrated efficacy against BRAF(V600E) mutations and other oncogenic targets .
3.2 Anti-inflammatory Effects
In addition to its role as a CK1 inhibitor, this compound may also possess anti-inflammatory properties. Studies have indicated that pyrazole derivatives can modulate inflammatory pathways, providing a dual mechanism for therapeutic intervention in diseases characterized by chronic inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
